molecular formula C9H10N6O2 B8020509 N,N'-Bis(2H-pyrazol-3-YL)propanediamide

N,N'-Bis(2H-pyrazol-3-YL)propanediamide

Cat. No.: B8020509
M. Wt: 234.22 g/mol
InChI Key: LENFOOCZVGGRGH-UHFFFAOYSA-N
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Description

N,N’-Bis(2H-pyrazol-3-YL)propanediamide is a compound with the molecular formula C9H10N6O2. It features two pyrazole rings attached to a propanediamide backbone. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2H-pyrazol-3-YL)propanediamide typically involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in a one-pot pseudo three-component reaction. Another approach involves the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes . These reactions are usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-Bis(2H-pyrazol-3-YL)propanediamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2H-pyrazol-3-YL)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(2H-pyrazol-3-YL)propanediamide can yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N,N’-Bis(2H-pyrazol-3-YL)propanediamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can coordinate with metal ions, forming complexes that can inhibit or activate specific biological pathways. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2H-pyrazol-3-YL)propanediamide is unique due to its specific arrangement of pyrazole rings and propanediamide backbone, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with various metal ions makes it particularly valuable in catalysis and materials science .

Properties

IUPAC Name

N,N'-bis(1H-pyrazol-5-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c16-8(12-6-1-3-10-14-6)5-9(17)13-7-2-4-11-15-7/h1-4H,5H2,(H2,10,12,14,16)(H2,11,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENFOOCZVGGRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)CC(=O)NC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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